![molecular formula C13H10O6 B2797711 5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid CAS No. 832739-65-8](/img/structure/B2797711.png)
5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a benzo[d][1,3]dioxol-5-yloxy group, which is a type of ether that is often found in biologically active compounds .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The process involves the reaction of 5-bromo-benzo dioxole with other reagents under specific conditions . The crude product is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular formula of C20H18O7 . It contains a furan ring, a benzo[d][1,3]dioxol-5-yloxy group, and a carboxylic acid group .科学的研究の応用
Conversion to Polymers and Functional Materials
5-Hydroxymethylfurfural (HMF) derivatives, including 5-((Benzo[d][1,3]dioxol-5-yloxy)methyl)furan-2-carboxylic acid, are increasingly recognized for their potential in sustainable chemistry. These compounds can be synthesized from plant biomass and hold promise for replacing petroleum-based feedstocks in the chemical industry. Research suggests that such derivatives could be crucial for producing a wide range of materials, including polymers, porous carbon materials, and fuels, highlighting their versatility and potential for contributing to a more sustainable future (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalysis for Value-added Chemicals
The inherent instability of furan compounds, such as furanic derivatives from biomass, poses significant challenges for their synthetic modification. However, biocatalysis offers a promising alternative due to the high selectivity of enzymes and the mild conditions under which they operate. Biocatalytic processes have been explored for the detoxification of furans, selective synthesis through oxidation-reduction, and esterification reactions. These approaches could lead to more environmentally friendly and efficient production methods for furanic derivatives, including potentially valuable chemicals for various applications (Domínguez de María & Guajardo, 2017).
Biomass-derived Levulinic Acid for Drug Synthesis
Levulinic acid (LEV), which can be synthesized from biomass derivatives including furans, plays a significant role in the pharmaceutical industry. It serves as a versatile building block for synthesizing a variety of value-added chemicals and drugs. LEV's unique functional groups make it an attractive candidate for drug synthesis, potentially lowering costs and simplifying manufacturing processes. This underscores the importance of biomass-derived compounds in developing new, more sustainable approaches to drug production (Zhang et al., 2021).
Sustainable Chemical Production
The conversion of plant biomass into furan derivatives, such as this compound, is a key area of interest for sustainable chemistry. These processes aim to replace non-renewable hydrocarbon sources with renewable biomass for the production of chemicals and fuels. The research in this field focuses on optimizing synthesis methods and exploring new applications for HMF and its derivatives, highlighting the potential of these compounds to contribute to a more sustainable and eco-friendly chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-13(15)11-4-2-9(19-11)6-16-8-1-3-10-12(5-8)18-7-17-10/h1-5H,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMYIAYBNPBZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B2797629.png)
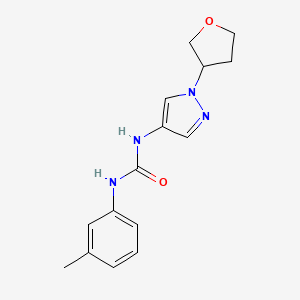
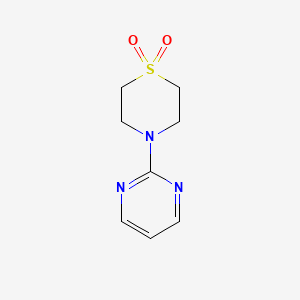
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797632.png)
![[(2R,5S)-5-Tert-butyloxolan-2-yl]methanol](/img/structure/B2797633.png)
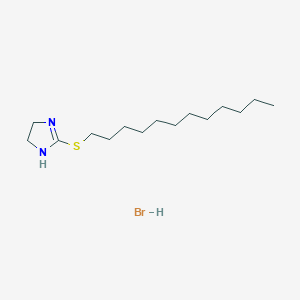
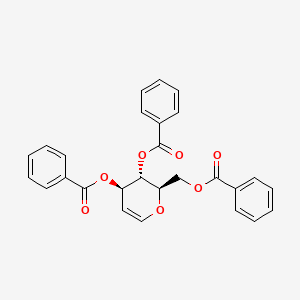
![2-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2797640.png)
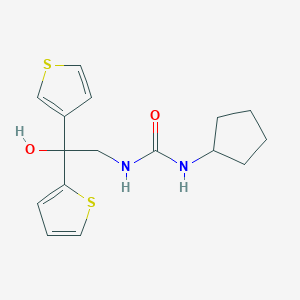
![N-[4-[Methyl(methylcarbamoyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2797646.png)
![(Z)-ethyl 2-(2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797647.png)

![4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2797649.png)
![4-methoxy-3-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzaldehyde](/img/structure/B2797651.png)